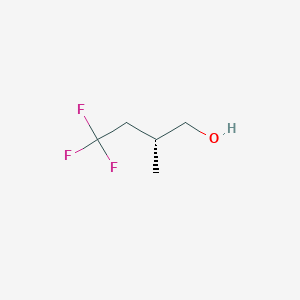
(2R)-4,4,4-trifluoro-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4,4-trifluoro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, which means it contains fluorine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol can be synthesized through several methods. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-2-butanone with a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4,4-trifluoro-2-methyl-2-butanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form the corresponding alkane, 4,4,4-trifluoro-2-methylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group (-OH) in the compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: 4,4,4-trifluoro-2-methyl-2-butanone.
Reduction: 4,4,4-trifluoro-2-methylbutane.
Substitution: 4,4,4-trifluoro-2-methyl-1-chlorobutane or 4,4,4-trifluoro-2-methyl-1-bromobutane.
Aplicaciones Científicas De Investigación
(2R)-4,4,4-trifluoro-2-methylbutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-4,4,4-trifluoro-2-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-2-butanone
- 1-amino-4,4,4-trifluoro-butan-2-ol
Comparison: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds. For example, 4,4,4-Trifluoro-1-butanol lacks the methyl group, which affects its steric and electronic properties, making it less reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C5H9F3O |
|---|---|
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
(2R)-4,4,4-trifluoro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
SSXCXTKPQAFQAP-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CC(F)(F)F)CO |
SMILES canónico |
CC(CC(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















